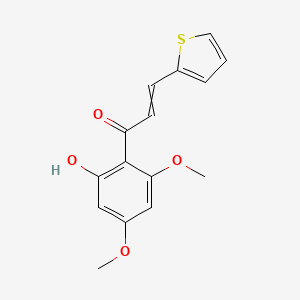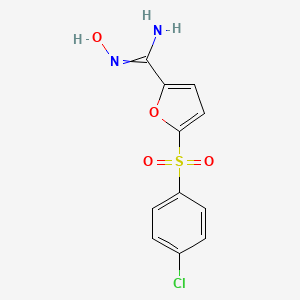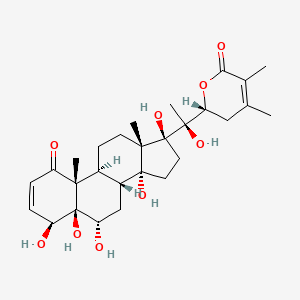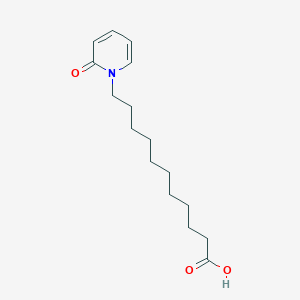
11-(2-Oxopyridin-1(2H)-yl)undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid typically involves the reaction of pyridone derivatives with undecanoic acid or its derivatives. One common method is the condensation reaction between 2-pyridone and undecanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridone ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridone derivatives.
科学的研究の応用
11-(2-Oxopyridin-1(2H)-yl)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The pyridone moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
2-Pyridone: A simpler analog with similar chemical properties but lacking the undecanoic acid chain.
4-Hydroxy-2-pyridone: Another pyridone derivative with hydroxyl substitution.
Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups attached to the pyridine ring.
Uniqueness: 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid is unique due to the presence of the long undecanoic acid chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from simpler pyridone derivatives and enhances its applicability in various research and industrial contexts.
特性
CAS番号 |
78838-03-6 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC名 |
11-(2-oxopyridin-1-yl)undecanoic acid |
InChI |
InChI=1S/C16H25NO3/c18-15-11-8-10-14-17(15)13-9-6-4-2-1-3-5-7-12-16(19)20/h8,10-11,14H,1-7,9,12-13H2,(H,19,20) |
InChIキー |
YLAPXVWPVUVJPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


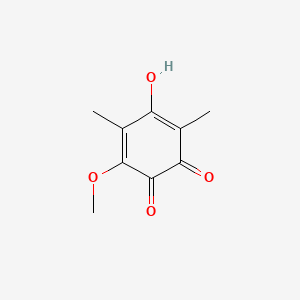

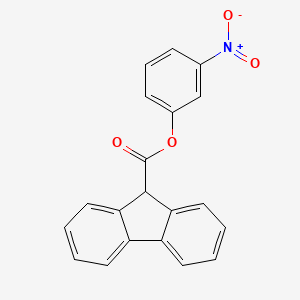
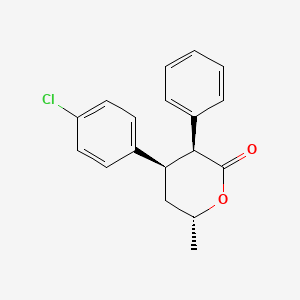
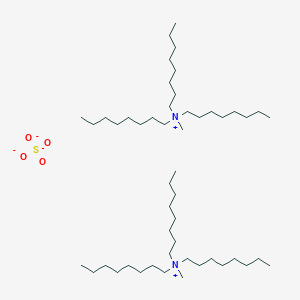
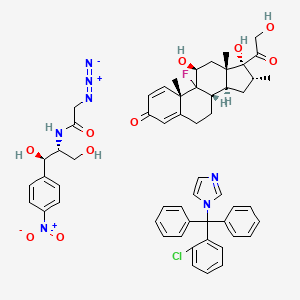
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
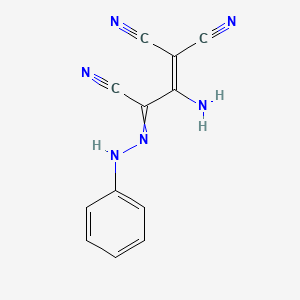
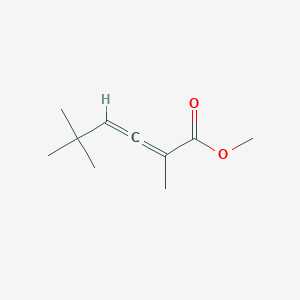
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
